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Compound of Interest

Compound Name: Ziapin 2

Cat. No.: B12394313 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
Ziapin 2 is a photopharmacological tool that offers a novel, non-genetic method for modulating

cellular membrane potential and studying the dynamics of ion channels.[1] As an amphiphilic

azobenzene, Ziapin 2 integrates into the plasma membrane and undergoes a conformational

change upon illumination, providing a powerful way to investigate ion channel function with

high spatiotemporal resolution.[2][3]

Principle of Action
In its dark-adapted trans state, Ziapin 2 molecules within the cell membrane can form dimers,

causing a thinning of the membrane and a subsequent increase in its capacitance.[2][4] This

alteration in the physical properties of the membrane can influence the activity of

mechanosensitive ion channels.[2][5] Upon illumination with visible light (typically around 470

nm), Ziapin 2 rapidly isomerizes to its cis form.[4][6] This conformational change disrupts the

dimers, leading to membrane relaxation, a decrease in capacitance, and a transient

hyperpolarization of the cell membrane.[2][7] This light-induced electrical perturbation can be

sufficient to trigger action potentials in excitable cells and modulate the activity of various ion

channels.[2][3]

The primary advantage of Ziapin 2 is its ability to modulate neuronal capacitance and

excitability in a light-dependent manner without direct interaction with ion channels or
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receptors, offering a unique mechanism to study ion channel responses to changes in the

membrane's physical environment.[7]

Applications in Ion Channel Research
Ziapin 2 has been successfully employed to study a variety of ion channels, including:

Mechanosensitive Potassium Channels (TRAAK): Ziapin 2 insertion into the membrane of

HEK293T cells expressing human TRAAK channels leads to channel recruitment and a K+

ion efflux, resulting in membrane hyperpolarization.[2][5] Light-induced membrane relaxation

causes the closure of these channels, leading to depolarization.[2]

Voltage-Gated Sodium Channels (NaV1.5): In cardiomyocytes, the depolarization following

the initial light-induced hyperpolarization can be sufficient to reach the threshold for NaV1.5

channel opening, thereby generating action potentials.[3]

Bacterial Ion Channels: In Bacillus subtilis, light-induced isomerization of Ziapin 2 has been

shown to trigger the opening of potassium and chloride channels, leading to a sustained

hyperpolarization.[4][8][9]

Quantitative Data Summary
The following table summarizes key quantitative data from experiments using Ziapin 2 to

modulate ion channel activity.
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Paramete
r

Cell Type
Ion
Channel(
s)

Ziapin 2
Conc.

Light
Stimulus

Observed
Effect

Referenc
e

Resting

Membrane

Potential

HEK293T

expressing

hTRAAK

hTRAAK 25 µM Dark

Significant

hyperpolari

zation

[2]

Whole-Cell

Currents

HEK293T

expressing

hTRAAK

hTRAAK 25 µM Dark

Significant

increase at

positive

potentials

(40 to 100

mV)

[2]

Membrane

Capacitanc

e

Various cell

types
N/A

Not

specified

470 nm

light

Light-

dependent

decrease

[2][4]

Membrane

Potential

Bacillus

subtilis

K+ and Cl-

channels

5 and 10

µg/mL

470 nm, >2

mW/mm²

Transient

hyperpolari

zation of

≈15 mV

[8][10]

Action

Potential

Firing

Retinal

Ganglion

Cells (WT

mice)

Endogeno

us

channels

200 µM

470 nm, 2-

20

mW/mm²

Increased

action

potential

firing

[7]

Action

Potential

Duration

(APD90)

Adult

Murine

Ventricular

Myocytes

NaV1.5,

SACs
25 µM

50

mW/mm²,

200 ms

pulse

402 ± 19

ms
[3]

Action

Potential

Generation

Adult

Murine

Ventricular

Myocytes

NaV1.5,

SACs
25 µM

50

mW/mm²,

20 ms

pulse

78% of

cells fired

APs

[3]

Action

Potential

Adult

Murine

NaV1.5,

SACs

25 µM 50

mW/mm²,

97% of

cells fired

[3]
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Generation Ventricular

Myocytes

200 ms

pulse

APs

Experimental Protocols
Protocol 1: Modulation of Mechanosensitive TRAAK
Channels in HEK293T Cells
This protocol describes how to use Ziapin 2 to study the dynamics of the mechanosensitive

potassium channel TRAAK expressed in HEK293T cells.[2]

1. Cell Culture and Transfection:

Culture HEK293T cells in standard DMEM supplemented with 10% FBS and 1% penicillin-
streptomycin.
Transfect cells with a plasmid encoding human TRAAK (hTRAAK) using a suitable
transfection reagent.
Use untransfected cells as a control group.
Plate cells on glass coverslips for electrophysiological recordings 24-48 hours post-
transfection.

2. Preparation of Ziapin 2 Solution:

Prepare a stock solution of Ziapin 2 in DMSO.
On the day of the experiment, dilute the stock solution in the extracellular recording solution
to a final concentration of 25 µM.

3. Electrophysiological Recording:

Transfer a coverslip with cells to the recording chamber on an inverted microscope.
Perfuse the cells with the extracellular solution: 135 mM NaCl, 5.4 mM KCl, 5 mM HEPES,
10 mM glucose, 1.8 mM CaCl2, and 1 mM MgCl2.[2]
Use borosilicate glass pipettes (4–7 MΩ) filled with intracellular solution: 12 mM KCl, 125
mM K-gluconate, 1 mM MgCl2, 0.1 mM CaCl2, 10 mM EGTA, 10 mM HEPES, and 10 mM
ATP-Na2.[2]
Establish a whole-cell patch-clamp configuration.
After establishing the whole-cell configuration, perfuse the cells with the Ziapin 2-containing
extracellular solution.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b12394313?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10591468/
https://www.benchchem.com/product/b12394313?utm_src=pdf-body
https://www.benchchem.com/product/b12394313?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10591468/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10591468/
https://www.benchchem.com/product/b12394313?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12394313?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


4. Photostimulation and Data Acquisition:

Use a light source (e.g., LED) capable of delivering light at ~470 nm.
Deliver light pulses of defined duration (e.g., 20 ms or 200 ms) and power density (e.g., 54
mW/mm²) through the microscope objective.[2]
Record whole-cell currents in voltage-clamp mode and membrane potential in current-clamp
mode before, during, and after light stimulation.
Acquire data using appropriate hardware and software (e.g., Axopatch amplifier and
pCLAMP software).

5. Data Analysis:

Measure the resting membrane potential before and after Ziapin 2 application.
Analyze the current-voltage (I-V) relationship from voltage-clamp recordings.
Quantify the peak hyperpolarization and subsequent depolarization in response to light
stimulation from current-clamp recordings.

Protocol 2: Optical Modulation of Bacterial Membrane
Potential
This protocol details the use of Ziapin 2 to study ion channel dynamics in the Gram-positive

bacterium Bacillus subtilis.[4][8]

1. Bacterial Culture:

Grow Bacillus subtilis in a suitable medium (e.g., LB broth).
For experiments investigating the role of specific ions, the medium can be supplemented or
depleted of certain components (e.g., glutamate).[4]

2. Ziapin 2 Loading:

Harvest bacterial cells by centrifugation and wash them with a suitable buffer (e.g., PBS).
Resuspend the cells in the buffer containing Ziapin 2 at a final concentration of 5-10 µg/mL.
[10]
Incubate the cells with Ziapin 2 for a sufficient time to allow for membrane incorporation.

3. Membrane Potential Measurement:
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Use a potentiometric fluorescent dye, such as Tetramethylrhodamine, Methyl Ester (TMRM),
to monitor changes in membrane potential.
Incubate the Ziapin 2-loaded cells with the fluorescent dye according to the manufacturer's
instructions.

4. Microscopy and Photostimulation:

Mount the cells on a microscope slide for imaging.
Use a fluorescence microscope equipped with a light source for both exciting the TMRM dye
and stimulating Ziapin 2 (e.g., a 470 nm LED).
Acquire a baseline fluorescence signal before stimulation.
Apply a light pulse (e.g., 10 seconds at >2 mW/mm²) to induce Ziapin 2 isomerization.[10]
Record the fluorescence intensity over time to measure the change in membrane potential.
An increase in TMRM fluorescence indicates hyperpolarization.[8]

5. Data Analysis:

Quantify the change in fluorescence intensity and correlate it to the change in membrane
potential.
Analyze the kinetics of the hyperpolarization and subsequent repolarization.
To identify the ion channels involved, experiments can be repeated in the presence of
specific ion channel blockers (e.g., TEA for potassium channels, IAA-94 for chloride
channels) or with ion channel deletion mutant strains.[4][8]
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Caption: Mechanism of Ziapin 2 action on the cell membrane and ion channels.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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